molecular formula C5H10N2S B236570 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine CAS No. 136945-81-8

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine

Cat. No. B236570
CAS RN: 136945-81-8
M. Wt: 243.35 g/mol
InChI Key: RBYMMMUWJMTPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine, commonly known as THPIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THPIB belongs to the class of indole alkaloids and has been synthesized using various methods.

Scientific Research Applications

Mass Spectrometry and the Maillard Reaction

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine and its derivatives have been studied in the context of the Maillard reaction, which involves amino acids and reducing sugars. The derivatives were synthesized and optimized using various catalysts, temperatures, and times, with the optimum conditions leading to yields greater than 70%. These compounds were characterized using mass spectrometry techniques such as electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS), providing insights into the mass fragmentation patterns of these heterocyclic compounds (Goh, Mordi, & Mansor, 2015).

Synthesis and Characterization of Novel Compounds

A specific derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized and characterized for the first time, showing the potential for novel compound development. The synthesis involved a reaction between specific amines and 1-chloroacetophenone in a K2CO3/MeCN system, and the product was characterized using various spectroscopic methods (Petrova et al., 2023).

Optimization of Binding Motifs for Therapeutic Applications

The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like ER ligand. Through a series of medicinal chemistry iterations and aided by crystal structures, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) was developed, demonstrating the compound's potential in advanced estrogen receptor-positive breast cancer treatment (De savi et al., 2015).

properties

CAS RN

136945-81-8

Molecular Formula

C5H10N2S

Molecular Weight

243.35 g/mol

IUPAC Name

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine

InChI

InChI=1S/C15H21N3/c16-9-4-3-7-14-15-12(8-10-17-14)11-5-1-2-6-13(11)18-15/h1-2,5-6,14,17-18H,3-4,7-10,16H2

InChI Key

RBYMMMUWJMTPBK-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN

synonyms

1-(4-butylamino)-1,2,3,4-tetrahydro-beta-carboline
nazlinin
nazlinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
Reactant of Route 2
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
Reactant of Route 3
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4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
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4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
Reactant of Route 5
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
Reactant of Route 6
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine

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